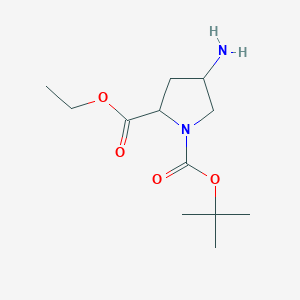![molecular formula C12H16Cl2N2 B12280608 1-[2-(2,4-Dichlorophenyl)ethyl]piperazine CAS No. 918479-52-4](/img/structure/B12280608.png)
1-[2-(2,4-Dichlorophenyl)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)ethyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the piperazine ring via an ethyl chain. It is known for its diverse applications in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-[2-(2,4-Dichlorophenyl)ethyl]piperazine can be achieved through several routes. One common method involves the reaction of 2,4-dichlorophenylacetonitrile with piperazine in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the reduction of 2,4-dichlorophenylacetonitrile to the corresponding amine, followed by its reaction with piperazine under similar conditions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
1-[2-(2,4-Dichlorophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperazine derivatives and N-oxide compounds .
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in studies related to receptor binding and signal transduction pathways.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)ethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a ligand that binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in neurotransmitter release and receptor sensitivity, ultimately affecting physiological and behavioral responses .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,4-Dichlorophenyl)ethyl]piperazine can be compared with other similar compounds, such as:
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.
1-(2,3-Dichlorophenyl)piperazine: This compound lacks the ethyl chain, resulting in distinct chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl linker, which confer unique pharmacological properties and synthetic versatility .
Eigenschaften
CAS-Nummer |
918479-52-4 |
|---|---|
Molekularformel |
C12H16Cl2N2 |
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)ethyl]piperazine |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 |
InChI-Schlüssel |
TYADTGNFCWGCFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)



![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

